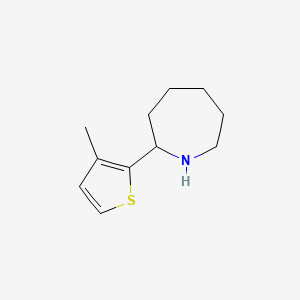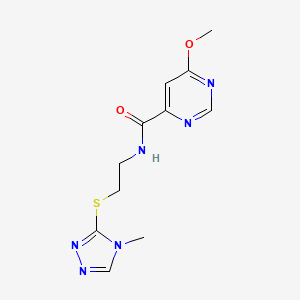![molecular formula C17H15FN2O4S B2517589 4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide CAS No. 343372-73-6](/img/structure/B2517589.png)
4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. The presence of a fluorine atom on the benzene ring and the isoxazole moiety attached to a methoxyphenyl group suggests potential for specific biochemical interactions. While the papers provided do not directly discuss this compound, they do provide insights into the behavior of structurally related sulfonamides, which can be used to infer some properties of the compound .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of a suitable amine with a sulfonyl chloride. For example, the Schiff base derivative discussed in paper was synthesized from sulfamethoxazole and 2-hydroxy-3-methoxybenzaldehyde. This suggests that the synthesis of this compound could similarly involve the reaction of an amine with a fluorinated benzenesulfonyl chloride in the presence of a methoxyphenyl isoxazole.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group (SO2NH2) attached to a benzene ring. The introduction of a fluorine atom, as seen in the compounds studied in paper , can significantly affect the molecular conformation and intermolecular interactions due to its electronegativity. The crystallographic analysis in paper also highlights the importance of intermolecular interactions in determining the crystal packing and stability of such compounds.
Chemical Reactions Analysis
Sulfonamides can undergo various chemical reactions, including photodecomposition as seen in paper , where sulfamethoxazole produced several photoproducts under acidic conditions. The presence of a fluorine atom and an isoxazole ring in the compound of interest may influence its reactivity and the types of reactions it can participate in, such as selective inhibition of enzymes as seen with the thiazolyl benzenesulfonamides in paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides can be influenced by the substituents on the benzene ring and the nature of the attached heterocyclic ring. For instance, the introduction of a fluorine atom has been shown to enhance the selectivity of COX-2 inhibition in the compounds studied in paper . The spectroscopic studies in paper provide a detailed characterization of a Schiff base sulfonamide, which can be used as a reference for understanding the properties of similar compounds.
Scientific Research Applications
Synthesis and Pharmacological Applications
The literature does not directly discuss 4-Fluoro-N-{[3-(4-Methoxyphenyl)-5-Isoxazolyl]methyl}benzenesulfonamide but examines compounds with potential pharmacological benefits or synthetic pathways that may be analogous to its synthesis or application:
Facile Synthesis of Isoxazolone Derivatives : Isoxazolone derivatives, akin to the structural motif in the query compound, have been synthesized through multi-component reactions. These compounds demonstrate significant biological and medicinal properties, serving as intermediates for synthesizing a variety of heterocycles. The synthesis involves aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, catalyzed by K2CO3, indicating a method that might be applicable for synthesizing related compounds including the one (Laroum et al., 2019).
Benzoxaboroles as Biological Agents : Benzoxaboroles have shown a broad spectrum of applications in medicinal chemistry, including anti-bacterial, anti-fungal, anti-protozoal, and anti-inflammatory activities. Given the structural complexity and potential biological activity of the queried compound, research on benzoxaboroles underscores the importance of exploring novel chemical structures for therapeutic applications (Adamczyk-Woźniak et al., 2009).
Material Science and Chemistry
Research on compounds with structural similarities to this compound also extends to material science and chemistry, demonstrating the versatility of such structures in various applications:
Quinazolines and Pyrimidines for Optoelectronic Materials : The review of quinazolines and pyrimidines, compounds related to the query in terms of nitrogen-containing heterocycles, highlights their application in the development of optoelectronic materials. This suggests that exploring the electronic properties of similar compounds could yield new materials for technological applications (Lipunova et al., 2018).
Scintillators Based on Polymethyl Methacrylate : The incorporation of luminescent dyes into polymers for the development of plastic scintillators is another area of interest. Research on these materials indicates a potential pathway for utilizing similar chemical structures in the development of detection and imaging technologies (Salimgareeva & Kolesov, 2005).
properties
IUPAC Name |
4-fluoro-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4S/c1-23-14-6-2-12(3-7-14)17-10-15(24-20-17)11-19-25(21,22)16-8-4-13(18)5-9-16/h2-10,19H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBNGQVAWCMHCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide](/img/structure/B2517514.png)
![3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/no-structure.png)
![N~4~-(3,4-dimethylphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517517.png)

![3-(3-Methylbutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2517519.png)
![1-(5-chloro-2-methylphenyl)-N-(4-(4-chlorophenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2517520.png)
![6-ethoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B2517524.png)
![N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517525.png)

